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Abstract

5-Methoxyindole-3-carboxaldehyde, a pivotal heterocyclic aldehyde, has emerged as a
cornerstone in the synthesis of a multitude of biologically active compounds. This technical
guide provides an in-depth exploration of its discovery, historical context, and detailed synthetic
protocols. Furthermore, it elucidates its role as a crucial intermediate in the development of
therapeutic agents by examining its application in the synthesis of novel anti-cancer agents and
outlining associated biological pathways. Quantitative data on its physicochemical properties
are presented for ease of reference, and key experimental workflows are visualized to facilitate
a comprehensive understanding of its synthesis and application.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous
natural products and synthetic drugs. The introduction of a methoxy group at the 5-position and
a formyl group at the 3-position of the indole ring yields 5-Methoxyindole-3-carboxaldehyde,
a versatile intermediate with enhanced reactivity and solubility.[1] Its structural similarity to
serotonin and its utility as a building block for more complex molecules have made it an
invaluable tool in drug discovery and organic synthesis.[1][2] This guide traces the historical
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development of its synthesis, provides detailed experimental procedures, and explores its
application in the creation of targeted therapeutics.

History and Discovery

While the specific first synthesis of 5-Methoxyindole-3-carboxaldehyde is not prominently
documented in readily available historical records, its creation is intrinsically linked to the
development of one of organic chemistry's most important formylation reactions: the Vilsmeier-
Haack reaction. This reaction, named after its discoverers Anton Vilsmeier and Albrecht Haack,
was first reported in 1927.[3] The reaction provides an effective method for the formylation of
electron-rich aromatic and heteroaromatic compounds, such as indoles.[4][5] The Vilsmeier-
Haack reaction proceeds through the formation of a chloroiminium ion, known as the Vilsmeier
reagent, which then acts as the electrophile in an electrophilic aromatic substitution.[3] The
application of this reaction to 5-methoxyindole provides a direct and efficient route to 5-
Methoxyindole-3-carboxaldehyde.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of 5-Methoxyindole-3-
carboxaldehyde is provided in the table below. This data is essential for its handling,
characterization, and use in synthetic applications.
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Property Value Reference(s)

Molecular Formula C10HoNO:2 [6]

Molecular Weight 175.18 g/mol [6]
Yellowish to reddish crystalline

Appearance [1]
powder

Melting Point 179-183 °C (lit.)

CAS Number 10601-19-1 [6]
5-methoxy-1H-indole-3-

IUPAC Name [6]
carbaldehyde

Solubility Insoluble in water [1]

Purity >99% (by HPLC)

Synthesis: The Vilsmeier-Haack Reaction

The primary and most efficient method for the synthesis of 5-Methoxyindole-3-
carboxaldehyde is the Vilsmeier-Haack formylation of 5-methoxyindole. The following section
provides a detailed experimental protocol for this reaction.

Reaction Mechanism

The Vilsmeier-Haack reaction involves two key stages: the formation of the Vilsmeier reagent
and the subsequent electrophilic attack on the indole ring.

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/82758
https://pubchem.ncbi.nlm.nih.gov/compound/82758
https://mdanderson.elsevierpure.com/en/publications/analogues-and-derivatives-of-oncrasin-1-a-novel-inhibitor-of-the-/
https://pubchem.ncbi.nlm.nih.gov/compound/82758
https://pubchem.ncbi.nlm.nih.gov/compound/82758
https://mdanderson.elsevierpure.com/en/publications/analogues-and-derivatives-of-oncrasin-1-a-novel-inhibitor-of-the-/
https://www.benchchem.com/product/b080102?utm_src=pdf-body
https://www.benchchem.com/product/b080102?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080102?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Formation of Vilsmeier Reagent
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Caption: Mechanism of the Vilsmeier-Haack Reaction.

Experimental Protocol

This protocol is a representative procedure for the synthesis of 5-Methoxyindole-3-
carboxaldehyde.

Materials:

» 5-methoxyindole

e Anhydrous N,N-Dimethylformamide (DMF)
e Phosphorus oxychloride (POCIs)

e Sodium Acetate

e Diethyl ether (Et20)

» Brine (saturated NaCl solution)
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e Anhydrous Sodium Sulfate (NazSOa)
 Silica gel for column chromatography
e Round-bottom flask

e Stirring apparatus

* Ice bath

e Separatory funnel

» Rotary evaporator

Procedure:

» Preparation of the Vilsmeier Reagent: In a round-bottom flask under an inert atmosphere,
cool anhydrous DMF in an ice bath. Slowly add phosphorus oxychloride (POCIs3) dropwise
with constant stirring. The Vilsmeier reagent (a chloroiminium salt) will form in situ.

» Reaction with 5-Methoxyindole: To a solution of 5-methoxyindole in anhydrous DMF, add the
pre-formed Vilsmeier reagent at 0 °C.

o Reaction Progression: Allow the reaction mixture to stir at room temperature for several
hours (e.g., 6.5 hours) to ensure complete formylation.[7]

o Work-up: Cool the reaction mixture again in an ice bath and quench by the slow addition of
an aqueous solution of sodium acetate. Stir for a short period.[7]

o Extraction: Dilute the mixture with water and extract the product into diethyl ether.

e Washing: Wash the combined organic layers with brine to remove any remaining agueous
impurities.

» Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and
concentrate the solvent using a rotary evaporator.
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o Purification: Purify the crude product by silica gel column chromatography to yield pure 5-
Methoxyindole-3-carboxaldehyde.
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Caption: Experimental workflow for the synthesis of 5-Methoxyindole-3-carboxaldehyde.

Applications in Drug Discovery

5-Methoxyindole-3-carboxaldehyde is a valuable starting material for the synthesis of a wide
range of biologically active molecules, including anti-cancer agents, tryptophan dioxygenase
inhibitors, and fluorescent neuroactive probes.

Synthesis of Oncrasin Analogues

Oncrasin-1 is a novel anti-cancer agent that has shown activity against cancer cells with K-Ras
mutations.[8] It functions by inhibiting the phosphorylation of the C-terminal domain of RNA
polymerase 11.[8] 5-Methoxyindole-3-carboxaldehyde serves as a key intermediate in the
synthesis of oncrasin analogues.[9] The general synthetic route involves the N-benzylation of
the indole, followed by formylation at the 3-position (if not already present), and subsequent
modification of the aldehyde.[9]
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Caption: Simplified signaling pathway of Oncrasin analogues.

Synthesis of Tryptophan Dioxygenase (TDO) Inhibitors

Tryptophan 2,3-dioxygenase (TDO) is an enzyme involved in the kynurenine pathway of
tryptophan metabolism, which has been implicated in cancer and neurodegenerative diseases.
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[10][11] The development of TDO inhibitors is a promising therapeutic strategy.[10] 5-
Methoxyindole-3-carboxaldehyde can be used as a precursor for the synthesis of various
TDO inhibitors, such as tryptanthrin derivatives.[10]
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Caption: Role of TDO inhibitors in the Kynurenine Pathway.

Conclusion

5-Methoxyindole-3-carboxaldehyde, a product of the historic Vilsmeier-Haack reaction,
continues to be a compound of significant interest in modern organic and medicinal chemistry.
Its straightforward synthesis and versatile reactivity make it an indispensable intermediate for
the creation of novel therapeutic agents targeting a range of diseases, from cancer to
neurodegenerative disorders. The detailed protocols and mechanistic insights provided in this
guide are intended to support researchers and drug development professionals in harnessing
the full potential of this remarkable molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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